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The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted

cancer therapy, offering the potential to selectively deliver highly potent cytotoxic agents to

tumor cells while minimizing systemic toxicity. Central to the design and efficacy of these

complex biotherapeutics is the linker, the chemical bridge connecting the monoclonal antibody

(mAb) to the cytotoxic payload. Cleavable linkers, in particular, have undergone significant

evolution, with sophisticated designs engineered to remain stable in systemic circulation and

release the payload under specific physiological conditions within the tumor microenvironment

or inside cancer cells. This technical guide provides an in-depth exploration of the core

principles, mechanisms, and developmental trajectory of cleavable linkers in ADCs.

The Crucial Role of Linker Technology
The linker in an ADC is a critical determinant of its therapeutic index, influencing its stability,

efficacy, and safety profile.[1][2] An ideal cleavable linker must strike a delicate balance: it

needs to be sufficiently stable in the bloodstream to prevent premature payload release, which

could lead to off-target toxicity, yet be labile enough to efficiently liberate the cytotoxic drug at

the tumor site.[1][3] The evolution of linker technology has been driven by the need to optimize

this balance, leading to the development of several distinct classes of cleavable linkers, each

with unique mechanisms of action.
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Major Classes of Cleavable Linkers and Their
Mechanisms
Cleavable linkers are broadly categorized based on their mechanism of cleavage, which is

designed to exploit the unique physiological and biochemical differences between the systemic

circulation and the tumor microenvironment or intracellular compartments of cancer cells.[1]

pH-Sensitive Linkers: Exploiting the Acidic Milieu
One of the earliest strategies in cleavable linker design involved leveraging the lower pH of

endosomal and lysosomal compartments (pH 4.5-6.5) compared to the physiological pH of

blood (~7.4).[3][4][5]

Hydrazone Linkers: These were among the first pH-sensitive linkers to be clinically

evaluated.[2] The hydrazone bond is relatively stable at neutral pH but undergoes hydrolysis

under acidic conditions, releasing the payload.[4][6] However, early generation hydrazone

linkers exhibited some instability in plasma, leading to premature drug release and potential

off-target toxicity.[2][7]

Protease-Sensitive Linkers: Unlocking Payloads with
Tumor-Associated Enzymes
This class of linkers incorporates peptide sequences that are specifically recognized and

cleaved by proteases that are overexpressed in the tumor microenvironment or within the

lysosomes of cancer cells, such as cathepsins.[8]

Dipeptide Linkers (e.g., Valine-Citrulline): The valine-citrulline (Val-Cit) dipeptide linker is one

of the most successful and widely used protease-sensitive linkers.[8] It is designed to be

cleaved by cathepsin B, a lysosomal protease often upregulated in tumor cells.[8] This linker

demonstrates excellent stability in human plasma.[2] Upon internalization of the ADC and

trafficking to the lysosome, cathepsin B cleaves the peptide bond, initiating the release of the

payload, often through a self-immolative spacer like p-aminobenzyl carbamate (PABC).[9]

Glutathione-Sensitive Linkers: Leveraging the Reducing
Intracellular Environment
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The intracellular environment, particularly the cytosol, has a significantly higher concentration

of reducing agents like glutathione (GSH) compared to the extracellular space.[5][10] Disulfide

linkers are designed to exploit this differential.

Disulfide Linkers: These linkers contain a disulfide bond that is stable in the oxidizing

environment of the bloodstream.[5] Upon internalization into the cell, the high intracellular

concentration of glutathione reduces the disulfide bond, leading to the cleavage of the linker

and release of the payload.[9][11] The stability of disulfide linkers can be modulated by

introducing steric hindrance around the disulfide bond.[12]

β-Glucuronide Linkers: A Newer Generation of Enzyme-
Cleavable Linkers
More recent developments have focused on utilizing other lysosomal enzymes for more

specific payload release.

β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme abundant

in the lysosomal compartment and also found in the tumor microenvironment.[13] ADCs with

β-glucuronide linkers have shown high plasma stability and potent antitumor activity.[13] The

hydrophilic nature of the glucuronide moiety can also help to mitigate aggregation issues

sometimes seen with hydrophobic drug-linker complexes.[13]

Quantitative Comparison of Cleavable Linkers
The choice of linker significantly impacts the pharmacokinetic profile and overall performance

of an ADC. The following tables summarize key quantitative data for different cleavable linkers,

providing a basis for comparison.

Table 1: Plasma Stability of Cleavable Linkers
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Linker Type
Linker
Example

ADC
Example

Plasma
Half-life (t½)

Species
Reference(s
)

pH-Sensitive Hydrazone
Gemtuzumab

ozogamicin

183 hours (at

pH 7.4)
In vitro [7]

Phenylketone

-derived

hydrazone

- ~2 days
Human and

Mouse
[2]

Protease-

Sensitive

Valine-

Citrulline (Val-

Cit)

Brentuximab

vedotin

~230 days

(human

plasma)

Human [2]

Phenylalanin

e-Lysine

(Phe-Lys)

-

~30 days

(human

plasma)

Human [2]

Valine-

Citrulline (Val-

Cit)

-

80 hours

(mouse

plasma)

Mouse [2]

Phenylalanin

e-Lysine

(Phe-Lys)

-

12.5 hours

(mouse

plasma)

Mouse [2]

Glutathione-

Sensitive
SPP - - - [14]

β-

Glucuronide

Glucuronide-

MMAF

cAC10-

MMAF

81 days

(extrapolated)
Rat [15]

Note: Direct comparison of half-life data across different studies should be done with caution

due to variations in experimental conditions, including the specific antibody, payload, and

analytical methods used.

Table 2: In Vivo Efficacy of ADCs with Different Cleavable Linkers
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ADC Target Linker Type
Xenograft
Model

Efficacy
Outcome

Reference(s
)

cAC10-9a CD30
β-

Glucuronide

Karpas 299

lymphoma

Cures in all

animals at

≥0.5 mg/kg

[15]

c1F6-9b CD70
β-

Glucuronide

Renal cell

carcinoma

Efficacious at

0.75 mg/kg
[15]

1-CD79b CD79b

Tandem-

cleavage

(Glucuronide-

Val-Cit)

Granta 519

Complete

responses in

6/6 mice

[16]

5-CD79b CD79b
Monocleavag

e (Val-Cit)
Granta 519

Complete

responses in

3/6 mice

[16]

APL-1081-

based ADC
HER2

Exo-linker

(EVC)
NCI-N87

Outperformed

Mc-VC-PAB-

MMAE-based

ADC

[17]

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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General Mechanism of ADC Action
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Figure 1: ADC internalization and payload release pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1139226?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cleavage Mechanisms of Different Linker Types
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Figure 2: Linker cleavage mechanisms.
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General Workflow for ADC Development and Testing
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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